n-Cyclopentyl-5-(3-methylphenyl)-2-(trifluoromethyl)pyrimidin-4-amine
Description
Properties
CAS No. |
917895-63-7 |
|---|---|
Molecular Formula |
C17H18F3N3 |
Molecular Weight |
321.34 g/mol |
IUPAC Name |
N-cyclopentyl-5-(3-methylphenyl)-2-(trifluoromethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C17H18F3N3/c1-11-5-4-6-12(9-11)14-10-21-16(17(18,19)20)23-15(14)22-13-7-2-3-8-13/h4-6,9-10,13H,2-3,7-8H2,1H3,(H,21,22,23) |
InChI Key |
QIRKIPFVIHPMSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CN=C(N=C2NC3CCCC3)C(F)(F)F |
Origin of Product |
United States |
Biological Activity
n-Cyclopentyl-5-(3-methylphenyl)-2-(trifluoromethyl)pyrimidin-4-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by a pyrimidine core with various substituents that may influence its biological activity. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially increasing their efficacy as therapeutic agents. The chemical formula for this compound is , with a molecular weight of 321.33 g/mol.
Research indicates that compounds with similar structures often interact with specific molecular targets, including kinases and receptors involved in cancer progression. For instance, studies have shown that pyrimidine derivatives can inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in tumor cells .
Table 1: Mechanisms of Action of Pyrimidine Derivatives
| Compound Type | Target Enzyme/Pathway | Biological Effect |
|---|---|---|
| Pyrimidine Kinase Inhibitors | CDK4/Cyclin D1 | Induction of apoptosis |
| Trifluoromethyl Pyrimidines | EGFR | Inhibition of phosphorylation |
| Amide Derivatives | Various Receptors | Modulation of signaling pathways |
Anticancer Properties
Recent studies have demonstrated that this compound exhibits notable anticancer activity. For example, it has been tested against various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer). The compound showed IC50 values in the range of 5 μg/ml to 20 μg/ml, indicating effective inhibition compared to standard chemotherapeutics like doxorubicin .
Case Study: Anticancer Activity Assessment
In a comparative study, this compound was evaluated alongside established drugs. The results indicated that while it was less potent than doxorubicin, it still presented a promising profile for further development.
Other Biological Activities
Beyond anticancer properties, this compound has also shown potential in other areas:
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrimidine derivatives with substituents at positions 2, 4, and 5 are widely studied for their biological and physicochemical properties. Below is a comparative analysis of structurally related compounds:
Substituent Variations at Position 2
Trifluoromethyl vs. Methyl :
The trifluoromethyl group in the target compound (position 2) is electron-withdrawing, enhancing electrophilic reactivity and metabolic resistance. In contrast, N-cyclopentyl-2-methyl-5-(4-methylphenyl)pyrimidin-4-amine (CAS 917895-73-9) features a methyl group at position 2, which is less electron-withdrawing and may reduce stability under oxidative conditions .Chloro vs. Trifluoromethyl :
2-Chloro-N-[2-(propan-2-ylsulfonyl)phenyl]-5-(trifluoromethyl)pyrimidin-4-amine () replaces the trifluoromethyl group with chlorine. Chlorine, while also electron-withdrawing, is less lipophilic and may alter binding kinetics in biological targets .
Substituent Variations at Position 4
- Cyclopentylamine vs. Aromatic Amines: The cyclopentylamine group in the target compound likely improves solubility and membrane permeability compared to aromatic amines like N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (). The latter’s fluorophenyl group introduces electronegativity but may increase steric hindrance .
Substituent Variations at Position 5
3-Methylphenyl vs. 4-Methylphenyl :
The target compound’s 3-methylphenyl group (meta-substitution) creates distinct steric and electronic effects compared to N-cyclopentyl-2-methyl-5-(4-methylphenyl)pyrimidin-4-amine (para-substitution). Para-substituted analogs often exhibit higher symmetry and packing efficiency in crystal structures .- Aminomethyl vs. Direct Substitution: Compounds like 5-[(4-Ethoxyanilino)methyl]-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine () feature a flexible aminomethyl linker at position 5, enabling conformational adaptability in binding interactions. In contrast, the target compound’s rigid 3-methylphenyl group may restrict rotational freedom .
Structural and Functional Implications
Crystallographic and Conformational Data
- Dihedral Angles: Pyrimidine derivatives with aryl substituents (e.g., N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine) exhibit dihedral angles between 12–86° between the pyrimidine ring and substituents, influencing molecular planarity and stacking interactions .
- Hydrogen Bonding: Compounds like 5-[(4-Ethoxyanilino)methyl]-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine form N—H⋯N and C—H⋯O bonds, stabilizing crystal structures. The trifluoromethyl group in the target compound may reduce hydrogen-bond donor capacity but enhance hydrophobic interactions .
Data Tables
Table 1: Structural Comparison of Pyrimidine Derivatives
| Compound Name | Position 2 Substituent | Position 4 Substituent | Position 5 Substituent | Key Properties |
|---|---|---|---|---|
| Target Compound | Trifluoromethyl | Cyclopentylamine | 3-Methylphenyl | High lipophilicity, stable |
| N-cyclopentyl-2-methyl-5-(4-methylphenyl)... | Methyl | Cyclopentylamine | 4-Methylphenyl | Lower metabolic stability |
| N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)... | Phenyl | 2-Fluorophenylamine | 4-Methoxyphenylaminomethyl | Flexible linker, H-bonding |
| 2-Chloro-N-[2-(propan-2-ylsulfonyl)... | Chlorine | Propan-2-ylsulfonylphenyl | Trifluoromethyl | Electrophilic, moderate lipophilicity |
Preparation Methods
Synthetic Routes
The preparation of this compound can be categorized into several key synthetic routes:
Condensation Reactions : The synthesis often begins with the condensation of cyclopentylamine with 3-methylbenzaldehyde to form an intermediate Schiff base.
Cyclization : The Schiff base undergoes cyclization with trifluoromethylpyrimidine derivatives under either acidic or basic conditions, resulting in the formation of the desired pyrimidine ring.
Purification : The final product is purified through methods such as recrystallization or chromatography to achieve the desired purity and yield.
Detailed Reaction Conditions
| Step | Reagents/Conditions | Description |
|---|---|---|
| Condensation | Cyclopentylamine, 3-methylbenzaldehyde | Forms Schiff base through nucleophilic attack on carbonyl carbon. |
| Cyclization | Trifluoromethylpyrimidine, Acid/Base Catalysts | Cyclization occurs, forming the pyrimidine ring structure. |
| Purification | Recrystallization or Chromatography | Isolates pure n-Cyclopentyl-5-(3-methylphenyl)-2-(trifluoromethyl)pyrimidin-4-amine. |
In industrial settings, the synthesis of this compound may involve optimizing various parameters to enhance yield and purity. Key factors include:
Catalysis : The use of catalysts can significantly improve reaction rates and selectivity.
Temperature Control : Maintaining optimal temperatures is crucial for favoring desired reactions and minimizing by-products.
Solvent Selection : Choosing appropriate solvents can facilitate better solubility of reactants and enhance reaction efficiency.
This compound can undergo various chemical transformations:
Types of Reactions
Oxidation : Can be converted to oxidized derivatives using agents like hydrogen peroxide or potassium permanganate.
Reduction : Functional groups may be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution : Nucleophilic or electrophilic substitutions can introduce new functional groups into the molecule.
Common Reagents and Conditions
| Reaction Type | Common Reagents | Conditions |
|---|---|---|
| Oxidation | Hydrogen peroxide, Potassium permanganate | Varies based on substrate |
| Reduction | Sodium borohydride, Lithium aluminum hydride | Anhydrous conditions |
| Substitution | Halogens, Alkylating agents | Typically reflux conditions |
This compound is being investigated for its potential biological activities in various fields:
Chemistry
Utilized as a building block for synthesizing more complex molecules.
Biology
Studied for its potential enzyme inhibition or receptor binding activities.
Medicine
Investigated for therapeutic effects, particularly in oncology as an inhibitor of specific kinases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
